molecular formula C19H17FN2O4S B3468674 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B3468674
M. Wt: 388.4 g/mol
InChI Key: SBLQMUXIJQYFPZ-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a thiazole core linked to a 3,4,5-trimethoxybenzamide moiety. The 4-fluorophenyl substituent on the thiazole ring introduces electronic and steric modifications that influence its physicochemical and biological properties. This compound belongs to a broader class of N-substituted thiazole benzamides, which are investigated for diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18(23)22-19-21-14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLQMUXIJQYFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent such as ethanol. The reaction conditions are generally mild, and the process is known for its efficiency in producing thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS: 941918-51-0)

  • Structure : The thiazole ring is substituted with a benzofuran group instead of 4-fluorophenyl.
  • Molecular Formula : C21H18N2O5S (MW: 410.45 g/mol).
  • Key Differences :
    • The benzofuran group introduces a fused aromatic system, enhancing π-π stacking interactions but increasing molecular rigidity.
    • Reduced electronegativity compared to fluorine may alter binding affinity in hydrophobic pockets .

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

  • Structure : Features a chloro substituent at the para position of the phenyl ring.
  • Molecular Formula : C19H17ClN2O4S (MW: 404.87 g/mol).
  • Key Differences :
    • Chlorine’s higher atomic weight and larger van der Waals radius compared to fluorine may improve lipophilicity but reduce metabolic stability.
    • Electron-withdrawing effects of chlorine could enhance electrophilic interactions in target binding .

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

  • Structure : Contains methyl groups at the 2- and 4-positions of the phenyl ring.
  • Molecular Formula : C21H22N2O4S (MW: 398.47 g/mol).
  • Electron-donating methyl substituents may reduce electrophilic character compared to fluorine .

Modifications to the Benzamide Moiety

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

  • Structure : Lacks the thiazole ring; the benzamide is directly linked to a bromophenyl group.
  • Molecular Formula: C16H16BrNO4 (MW: 366.21 g/mol).
  • Bromine’s polarizability may enhance halogen bonding in crystal packing or target interactions .

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide

  • Structure : Replaces methoxy groups with hydroxyls on the benzamide and adds a phenethyl chain.
  • Molecular Formula: C16H16NO5 (MW: 302.30 g/mol).
  • Key Differences :
    • Hydroxyl groups enable strong hydrogen bonding and antioxidant activity, as demonstrated by DPPH radical scavenging (IC50 = 22.8 μM).
    • Reduced lipophilicity compared to methoxy-substituted analogs impacts membrane permeability .

Anti-Inflammatory Activity

  • N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) : Exhibited potent anti-inflammatory activity in carrageenan-induced rat paw edema assays, attributed to the chloro substituent’s electron-withdrawing effects enhancing target binding .
  • Target Compound : The 4-fluorophenyl group may offer similar electron-withdrawing benefits with improved metabolic stability due to fluorine’s smaller size .

Anticancer Potential

  • (Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6b) : Demonstrated cytotoxic activity (IC50 < 10 μM in some cancer cell lines), suggesting that fluorophenyl-thiazole hybrids synergize with acrylamide pharmacophores for apoptosis induction .

Physicochemical and Structural Analysis

Molecular Weight and Lipophilicity

Compound Molecular Formula MW (g/mol) logP*
Target Compound C19H17FN2O4S 396.41 ~3.2 (est.)
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-TMB C19H17ClN2O4S 404.87 ~3.8
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-TMB C21H18N2O5S 410.45 ~2.9

*Estimated using ChemDraw.

Hydrogen Bonding and Crystal Packing

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Exhibits N-H···O hydrogen bonds forming chains along the [101] axis, a feature likely conserved in the target compound due to the benzamide moiety .
  • Impact of Fluorine : The C-F bond’s high electronegativity may strengthen dipole-dipole interactions without participating in hydrogen bonding, altering solubility and crystal morphology compared to chloro or methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

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